N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide
Description
N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a pyrrolidine core substituted with a 5-methyl-1,2-oxazole moiety and a phenylmethanesulfonamide group. Its structure combines heterocyclic and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-14-10-16(18-23-14)11-20-9-8-17(12-20)19(2)24(21,22)13-15-6-4-3-5-7-15/h3-7,10,17H,8-9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJOGVVAWVWAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Patent Literature
- Name: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
- Molecular Weight: 603.0 g/mol (M⁺+1)
- Melting Point: 252–255°C
- Key Features:
- Benzenesulfonamide core with a pyrazolopyrimidine substituent.
- Fluorinated chromene and isopropyl groups enhance lipophilicity.
- Comparison:
Heterocyclic Sulfonamide Derivatives ()
Compound: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Features: Pyrazole ring with trifluoromethyl and chlorophenylsulfanyl groups.
- The pyrrolidine linker in the target compound introduces a tertiary amine, which may improve water solubility compared to the sulfur-containing analog .
Data Table: Comparative Analysis
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